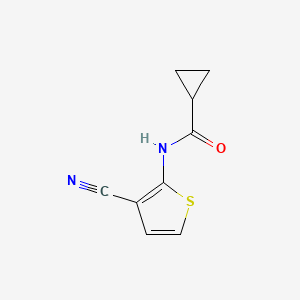

![molecular formula C8H7ClN2 B2730940 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 201537-87-3](/img/structure/B2730940.png)

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic chemistry . It is also known as "3-Picolyl chloride hydrochloride" .

Synthesis Analysis

The synthesis of “3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” involves several steps :

Molecular Structure Analysis

The molecular formula of “3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” is C6H6ClN . The molecular weight is 164.03 g/mol . The exact mass is 162.995555 g/mol .

Physical And Chemical Properties Analysis

“3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The melting point is 137-143 °C (lit.) .

科学的研究の応用

Synthesis and Reactivity

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are involved in various synthesis and reactivity studies. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been prepared through modifications of Madelung- and Fischer-syntheses of indoles. These derivatives show reactivity with various electrophiles and undergo transformations such as nitration, bromination, and iodination, predominantly at the 3-position (Herbert & Wibberley, 1969). Additionally, they can react with Mannich bases and aldehydes to form distinct derivatives.

Building Blocks for Heterocyclic Compounds

Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks for synthesizing substituted 7-azaindole derivatives. These derivatives are obtained through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Structural and Reactivity Analysis

Derivatives like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been synthesized and characterized through various techniques, including X-ray diffraction and NMR. These studies provide insights into the molecule's structure, stability, and reactivity, including its potential for non-linear optics applications (Murthy et al., 2017).

Catalysis in Organic Synthesis

Half-sandwich complexes involving derivatives of (2-chloromethyl)pyridine have been synthesized and studied for their role in catalyzing the transfer hydrogenation of ketones and the oxidation of alcohols. These studies contribute to the development of novel catalysts in organic synthesis (Prakash et al., 2012).

Antibacterial Activity

Some synthesized compounds based on 1H-pyrrolo[2,3-b]pyridine have been screened for antibacterial properties, indicating potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Safety And Hazards

Exposure to “3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

特性

IUPAC Name |

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYZWYAOVLGLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CCl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)

![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)

![N-(4-cyanooxan-4-yl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B2730869.png)

![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2730875.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)

![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)